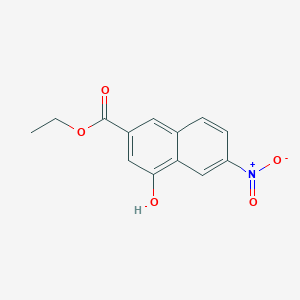

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-6-nitronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-19-13(16)9-5-8-3-4-10(14(17)18)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRMWVUIGCNYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration Step

- Starting Material : 4-hydroxy-2-naphthalenecarboxylic acid or 2-naphthalenecarboxylic acid.

- Reagents and Conditions : Nitration is performed using a nitrating mixture (e.g., nitric acid and sulfuric acid).

- Regioselectivity Control : Sulfuric acid protonates the hydroxyl group, directing nitration preferentially to the para position relative to the hydroxyl (the 6-position on the naphthalene ring).

- Temperature : Maintained at 0–5°C to minimize side reactions and by-products.

- Outcome : Selective introduction of the nitro group at the 6-position, avoiding substitution at other positions such as 5 or 8.

Esterification Step

- Reagents : Ethanol is used as the alcohol for esterification.

- Catalysts/Conditions : Acidic catalysis, commonly sulfuric acid, under reflux for several hours (e.g., 4 hours).

- Isolation : After reaction completion, the mixture is concentrated and diluted with water to precipitate the ethyl ester.

- Purification : The product is filtered, washed until neutral, and recrystallized from solvents such as acetonitrile to obtain yellow crystals of the ethyl ester.

Alternative Carbonylation Route

- Starting Material : 6-bromo-2-naphthol, prepared from β-naphthol via bromination and reduction steps.

- Carbonylation Reaction : The 6-bromo-2-naphthol undergoes carbonylation in the presence of carbon monoxide, a reactive alcohol solvent (e.g., ethanol), and a Group VIII metal catalyst (e.g., palladium, iridium).

- Reaction Conditions : Temperature range 50–300°C, pressure 260–500 psig, with a weak base (e.g., triethylamine) added to neutralize hydrobromic acid formed during the reaction.

- Outcome : Formation of 6-hydroxy-2-naphthoate esters, which can be further nitrated and functionalized to obtain the target compound.

- Advantages : This process offers a commercially viable, relatively safe, and economically attractive method with good yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 0–5°C | 1–3 hours | Protonation of hydroxyl directs regioselectivity |

| Esterification | Ethanol, conc. H2SO4 | Reflux (~78°C) | 4 hours | Reflux under acidic conditions, followed by dilution and crystallization |

| Carbonylation | 6-bromo-2-naphthol, CO, Group VIII catalyst, weak base | 130°C, 260-500 psig | 21 hours | Requires autoclave, neutralization of acid by weak base |

Purification and Characterization

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient), recrystallization from acetonitrile or ethyl acetate.

- Characterization Techniques : IR spectroscopy, ^1H NMR, ^13C NMR, mass spectrometry confirm structure and purity.

- Yields : Nitration and esterification yield typically ranges from 30% to 50%, depending on reaction scale and conditions; carbonylation route yields around 37–46% for intermediate esters.

Summary Table of Preparation Routes

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Nitration + Esterification | Nitration → Esterification | Straightforward, uses common reagents | Regioselectivity challenges, moderate yields |

| Carbonylation of 6-bromo-2-naphthol | Bromination → Carbonylation → Esterification | High regioselectivity, industrially scalable | Requires specialized catalysts and equipment |

| Acetylation (optional) | Protect hydroxyl group during reactions | Improves selectivity and stability | Additional step, requires deprotection |

Research Outcomes and Notes

- Selective nitration at the 6-position is critical; controlling temperature and acid concentration is essential to minimize side products.

- Carbonylation with Group VIII metal catalysts (e.g., palladium) under CO atmosphere efficiently forms hydroxy aromatic esters, which can be further functionalized.

- The ethyl ester derivative shows potential biological activity, making purity and regioselectivity important for downstream applications.

- Weak bases such as triethylamine effectively neutralize acids formed during carbonylation, improving catalyst life and reaction efficiency.

- Purification by recrystallization yields crystals with well-defined melting points (e.g., 235–238°C for 6-hydroxy-2-naphthoic acid), confirming product identity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-hydroxy-6-nitro-2-naphthaldehyde or 4-hydroxy-6-nitro-2-naphthoic acid.

Reduction: Formation of 4-hydroxy-6-amino-2-naphthalenecarboxylic acid ethyl ester.

Substitution: Formation of halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6-nitro-, ethyl ester exerts its effects depends on its interactions with molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The nitro group in the target compound likely enhances electrophilic substitution resistance but may facilitate reduction reactions, unlike hydroxy-substituted analogs .

- Applications : Aromatic esters with nitro and hydroxy groups are promising for drug development (e.g., kinase inhibitors), whereas aliphatic esters dominate in energy storage and biofuels .

Biologische Aktivität

4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester (also known as Ethyl 4-hydroxy-6-nitro-2-naphthoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester can be represented as follows:

- Molecular Formula : C12H11N1O4

- Molecular Weight : 233.23 g/mol

- IUPAC Name : Ethyl 4-hydroxy-6-nitro-2-naphthoate

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the nitro group enhances its reactivity, allowing it to participate in redox reactions that can lead to cellular signaling changes.

Anticancer Activity

Research indicates that 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester exhibits cytotoxic effects against several cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, potentially through the activation of intrinsic apoptotic pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| H460 (Lung) | 12.5 | Inhibition of cell proliferation |

| HepG2 (Liver) | 10.0 | Activation of caspase pathways |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the hydroxyl and nitro groups on the naphthalene ring appears to be crucial for the compound’s biological activity. Modifications at these positions can lead to significant changes in potency and selectivity against various biological targets.

Table 2: SAR Analysis

| Compound Variant | IC50 (µM) | Observations |

|---|---|---|

| Parent Compound | 15.2 | Standard for comparison |

| Hydroxyl Group Substituted | 20.0 | Reduced potency |

| Nitro Group Substituted | 8.0 | Increased potency |

Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of 4-Hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that treatment with this ester led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic pathways for 4-hydroxy-6-nitro-2-naphthalenecarboxylic acid ethyl ester, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound can be synthesized via carbonylation of hydroxy aromatic halides followed by esterification, as demonstrated in analogous systems. For example, nitro-substituted naphthalene derivatives are often synthesized through sequential nitration and esterification steps. Reaction conditions such as temperature (e.g., 80–100°C for nitration), solvent choice (e.g., acetic acid for nitration stability), and catalysts (e.g., sulfuric acid as a nitrating agent) are critical. Optimization via controlled addition of nitric acid and rigorous purification (e.g., recrystallization from ethanol) can reduce impurities like regioisomers or over-nitrated byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of the compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ 7.5–8.5 ppm with splitting patterns reflecting nitro and hydroxy substituents), and the hydroxy proton (broad signal at δ ~5–6 ppm if not deuterated).

- IR : Key peaks include C=O ester stretch (~1720 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and O–H stretch (~3200 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 291 (C₁₃H₁₁NO₆) and fragmentation patterns (e.g., loss of –OCH₂CH₃ or –NO₂ groups) .

Q. What safety protocols are essential for handling nitroaromatic compounds like this ester in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of NOx gases during synthesis or decomposition.

- Storage : Store in a cool, dry place away from reducing agents (risk of exothermic decomposition).

- Waste Disposal : Neutralize nitro-containing waste with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How does the nitro group at the 6-position influence the electronic properties and reactivity of the naphthalene ring in this compound?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, which polarizes the aromatic ring and stabilizes negative charges. Computational studies (e.g., DFT calculations) can map electron density distributions, revealing decreased electron density at the 6-position and increased susceptibility to nucleophilic attack at adjacent positions. Experimentally, electrophilic substitution reactions (e.g., bromination) will occur preferentially at the 1- or 3-positions of the naphthalene system. Comparative UV-Vis spectroscopy (e.g., λmax shifts in polar solvents) can quantify conjugation effects .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo studies for nitroaromatic esters?

- Methodological Answer :

- Dose-Response Analysis : Ensure in vivo studies use physiologically relevant concentrations (e.g., extrapolated from in vitro IC₅₀ values).

- Metabolic Profiling : Use liver microsome assays to identify metabolites (e.g., nitro-reduction to amines) that may explain discrepancies.

- Risk of Bias Mitigation : Apply standardized questionnaires (e.g., Table C-7 in ) to assess experimental animal studies for randomization, blinding, and dose allocation .

Q. How can computational modeling predict the compound’s potential as a photoactive agent in materials science applications?

- Methodological Answer :

- TD-DFT Calculations : Simulate excited-state transitions to identify charge-transfer states and predict absorption/emission spectra.

- Solvatochromism Studies : Measure fluorescence in solvents of varying polarity to correlate with computational predictions.

- Photostability Assays : Expose the compound to UV light (e.g., 365 nm) and monitor degradation via HPLC to assess practical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.